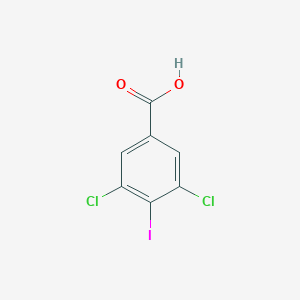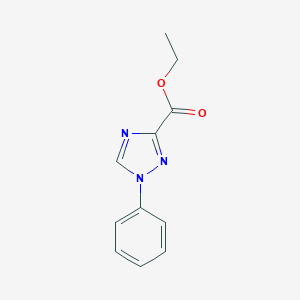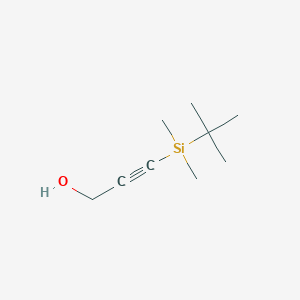
3-tert-Butyldimethylsilyl-2-propyn-1-ol
Übersicht
Beschreibung
3-Tert-Butyldimethylsilyl-2-propyn-1-ol is a chemical compound widely used in organic synthesis . It serves as a safeguarding agent for alcohols, impeding undesired chemical reactions . It displays versatility in various applications ranging from stable protecting group synthesis to the development of potent drugs such as Atazanavir, a prominent HIV protease inhibitor . The compound’s multifunctional competence and adaptability make it an indispensable component of organic synthesis .
Molecular Structure Analysis
The molecular formula of 3-Tert-Butyldimethylsilyl-2-propyn-1-ol is C9H18OSi . Its molecular weight is 170.32 . The InChI Key is BSFBEXRZAZEBTM-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Tert-Butyldimethylsilyl-2-propyn-1-ol is known to serve as a safeguarding agent for alcohols, impeding undesired chemical reactions . It displays versatility in various applications ranging from stable protecting group synthesis to the development of potent drugs .Wissenschaftliche Forschungsanwendungen
3-tert-Butyldimethylsilyl-2-propyn-1-ol is used as an intermediate in the synthesis of (tert-butyldimethylsilyl)allene, which has applications in acetal formation, metalation reactions involving silicon, and protection of oxygen groups (Myers & Zheng, 2003).
It plays a role in regio- and stereoselective cross-coupling reactions with bis(trimethylsilyl)acetylene, used in the synthesis of fluorescent dihydrofuran derivatives (Horita et al., 2007).
The compound is significant in the field of nucleoside chemistry, particularly as a protecting group in deoxynucleosides, offering stability and selective reactivity (Ogilvie, 1973).
It is used in the direct 3,6-di-O-protection of glucal and galactal, facilitating efficient routes for glycoconjugate synthesis (Kinzy & Schmidt, 1987).
3-tert-Butyldimethylsilyl-2-propyn-1-ol derivatives have been applied in palladium-catalyzed heteroarylation, particularly in synthesizing 3-arylindoles (Amat et al., 1994).
The compound is also involved in the stereoselective synthesis of olefins from silylated sulfonylhydrazones, addressing challenges in constructing carbon-carbon double bonds (Myers & Kukkola, 1990).
It is utilized in the anionic polymerization of oligo(ethylene glycol) methacrylates to produce water-soluble polymethacrylates, indicating its role in polymer chemistry (Ishizone et al., 2003).
In the field of analytical chemistry, 3-tert-Butyldimethylsilyl-2-propyn-1-ol derivatives are used in capillary gas chromatography for determining catecholamine metabolites in urine (Muskiet et al., 1981).
Zukünftige Richtungen
3-Tert-Butyldimethylsilyl-2-propyn-1-ol is a widely used chemical compound in organic synthesis . It displays versatility in various applications ranging from stable protecting group synthesis to the development of potent drugs . This suggests that it will continue to be an important compound in organic synthesis in the future.
Eigenschaften
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-9(2,3)11(4,5)8-6-7-10/h10H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFBEXRZAZEBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373815 | |
| Record name | 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Tert-butyl(dimethyl)silyl]prop-2-yn-1-ol | |
CAS RN |
120789-51-7 | |
| Record name | 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)
![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)
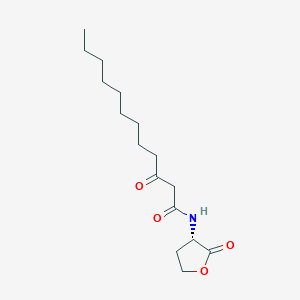
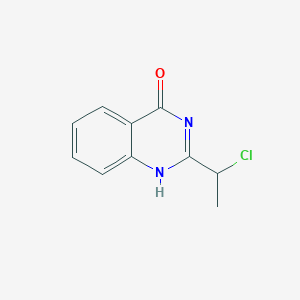
![tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B179880.png)

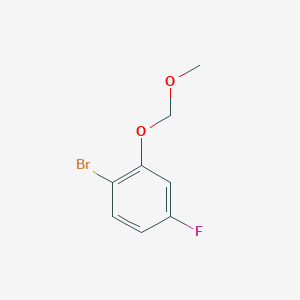
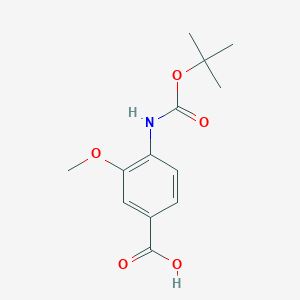
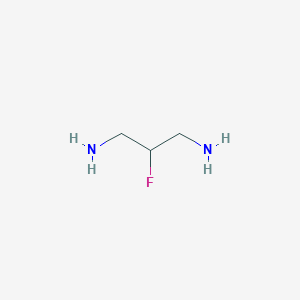
![2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B179888.png)
